


# Commercial Availability and Applications of 2,6-Dimethylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **2,6-Dimethylcyclohexanone**, a versatile ketone with applications in organic synthesis and drug discovery. The guide details key suppliers, product specifications, and examples of its use in the synthesis of bioactive molecules.

## **Commercial Suppliers**

**2,6-Dimethylcyclohexanone** is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors, their product offerings, and typical purities. Pricing and availability are subject to change and should be confirmed with the respective supplier.



| Supplier                        | Product Name/CAS<br>Number                                                 | Purity        | Available<br>Quantities     |
|---------------------------------|----------------------------------------------------------------------------|---------------|-----------------------------|
| Chem-Impex                      | 2,6-Dimethyl<br>cyclohexanone,<br>mixture of isomers<br>(CAS: 2816-57-1)   | ≥ 95% (GC)    | 5g, 25g, 100g, 250g,<br>1kg |
| Sigma-Aldrich                   | 2,6-<br>Dimethylcyclohexanon<br>e, mixture of isomers<br>(CAS: 2816-57-1)  | 98%           | Not specified               |
| TCI America                     | 2,6-<br>Dimethylcyclohexanon<br>e (mixture of isomers)<br>(CAS: 2816-57-1) | >98.0% (GC)   | 25mL, 250mL                 |
| Thermo Scientific Alfa<br>Aesar | 2,6-<br>Dimethylcyclohexanon<br>e, cis + trans (CAS:<br>2816-57-1)         | 99%           | 25g                         |
| Cenmed Enterprises              | 2,6-<br>Dimethylcyclohexanon<br>e (mixture of isomers)<br>(CAS: 2816-57-1) | ≥98% (GC)     | Not specified               |
| Santa Cruz<br>Biotechnology     | 2,6-<br>Dimethylcyclohexanon<br>e, mixture of isomers<br>(CAS: 2816-57-1)  | Not specified | Not specified               |
| Simson Pharma<br>Limited        | 2,6-<br>Dimethylcyclohexanon<br>e (CAS: 2816-57-1)                         | High Quality  | Not specified               |

# **Applications in Synthesis**



**2,6-Dimethylcyclohexanone** serves as a valuable building block in the synthesis of more complex molecules, including those with potential therapeutic applications. Its applications range from the synthesis of antimalarial compounds to the creation of fragrances.[1]

### **Synthesis of Tetraoxanes with Antimalarial Activity**

**2,6-Dimethylcyclohexanone** is a known precursor in the synthesis of tetraoxanes, a class of compounds that have been investigated for their antimalarial properties.[2][3] The synthesis involves the reaction of the ketone with an oxidizing agent, though specific, detailed public protocols are limited. The general approach leverages the ketone functionality to form the core tetraoxane ring structure.

### **Synthesis of 2,6-Dimethyltropone**

A five-step synthesis of 2,6-dimethyltropone from **2,6-dimethylcyclohexanone** has been developed with an overall yield of 52%.[4][5] This methodology provides a convenient route to a class of compounds that have been explored for various applications.

The logical workflow for this synthesis is depicted below:



Click to download full resolution via product page

**Fig. 1:** Synthetic pathway for 2,6-Dimethyltropone.

### Precursor to β-Damascone

**2,6-Dimethylcyclohexanone** can be used as a starting material for the synthesis of precursors to β-damascone, a compound valued in the fragrance industry.[6] This synthetic route highlights the utility of **2,6-dimethylcyclohexanone** in accessing commercially important fine chemicals.

## **Experimental Protocols**



Detailed, publicly available experimental protocols for the use of **2,6-Dimethylcyclohexanone** are not abundant in the scientific literature. However, a representative procedure for a common reaction type, the reduction of the ketone, is summarized below.

# Sodium Borohydride Reduction of 2,6-Dimethylcyclohexanone

This experiment aims to prepare a stereoisomeric mixture of 2,6-dimethylcyclohexanol through the reduction of **2,6-dimethylcyclohexanone** using sodium borohydride.[7]

#### Materials:

- 2,6-Dimethylcyclohexanone (mixture of cis and trans isomers)
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol
- Apparatus for chemical synthesis (round-bottom flask, magnetic stirrer, etc.)
- Apparatus for workup and purification (separatory funnel, rotary evaporator, etc.)

#### Procedure (General Outline):

- Dissolve **2,6-dimethylcyclohexanone** in methanol in a round-bottom flask.
- · Cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution.
- Allow the reaction to proceed for a specified time, monitoring for completion (e.g., by thinlayer chromatography).
- Quench the reaction by the slow addition of a suitable reagent (e.g., water or dilute acid).
- Perform an aqueous workup to separate the organic and aqueous layers.
- Extract the aqueous layer with a suitable organic solvent.



- Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), and filter.
- Remove the solvent under reduced pressure to yield the crude product, a mixture of 2,6dimethylcyclohexanol isomers.
- The product can be further purified by techniques such as distillation or chromatography.

Characterization: The product can be characterized using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the conversion of the ketone to the alcohol.[7]

The general reaction mechanism is illustrated below:



Click to download full resolution via product page

Fig. 2: Mechanism of ketone reduction.

### Conclusion

**2,6-Dimethylcyclohexanone** is a commercially accessible and synthetically versatile building block. Its utility in the synthesis of bioactive molecules, such as antimalarial tetraoxanes, and other valuable chemical entities underscores its importance for researchers in drug discovery and organic synthesis. While detailed experimental protocols for this specific compound are not always readily available in the public domain, its reactivity is analogous to other cyclic ketones, allowing for its integration into a wide range of synthetic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dimethylcyclohexanone, mixture of isomers 98 2816-57-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. studycorgi.com [studycorgi.com]
- To cite this document: BenchChem. [Commercial Availability and Applications of 2,6-Dimethylcyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152311#commercial-availability-and-suppliers-of-2-6-dimethylcyclohexanone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com